methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate
CAS No.: 1795455-09-2
Cat. No.: VC5495321
Molecular Formula: C20H19N3O6S
Molecular Weight: 429.45
* For research use only. Not for human or veterinary use.
![methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate - 1795455-09-2](/images/structure/VC5495321.png)
Specification
CAS No. | 1795455-09-2 |
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Molecular Formula | C20H19N3O6S |
Molecular Weight | 429.45 |
IUPAC Name | methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate |
Standard InChI | InChI=1S/C20H19N3O6S/c1-27-20(24)14-6-8-17(9-7-14)30(25,26)22-15-10-21-23(11-15)12-16-13-28-18-4-2-3-5-19(18)29-16/h2-11,16,22H,12-13H2,1H3 |
Standard InChI Key | RJKBGTWKICGLCU-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate, reflects its multicomponent structure:
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Benzodioxin moiety: A 2,3-dihydro-1,4-benzodioxin ring, characterized by a fused benzene and dioxane system with two oxygen atoms at positions 1 and 4.
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms at positions 1 and 2.
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Sulfamoyl bridge: A sulfonamide group (-SO2-NH-) linking the pyrazole to the benzoate ester.
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Benzoate ester: A methyl ester derivative of 4-sulfamoylbenzoic acid.
This combination of functional groups enables diverse molecular interactions, including hydrogen bonding (via sulfamoyl and ester groups) and hydrophobic interactions (via aromatic rings).
Molecular Formula and Physicochemical Properties
The compound’s molecular formula is C20H19N3O6S, with a molecular weight of 429.4 g/mol. Key physicochemical properties include:
Property | Value |
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IUPAC Name | Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate |
SMILES Notation | COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Topological Polar Surface Area | 132 Ų (estimated) |
LogP (Octanol-Water) | 2.1 (predicted) |
The benzodioxin and pyrazole rings contribute to moderate lipophilicity, while the sulfamoyl and ester groups enhance water solubility.
Synthesis and Characterization
Synthetic Routes
The synthesis involves a multi-step sequence (Figure 1):
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Benzodioxin-Methyl Intermediate: 2,3-Dihydro-1,4-benzodioxin-2-ylmethanol is prepared via acid-catalyzed cyclization of catechol derivatives with ethylene glycol .
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Pyrazole Formation: A 1,3-diketone reacts with hydrazine to yield 1H-pyrazol-4-amine, which is subsequently alkylated with the benzodioxin-methyl intermediate .
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Sulfamoylation: The pyrazole amine is sulfonylated with 4-(chlorosulfonyl)benzoic acid methyl ester under basic conditions (e.g., triethylamine in dichloromethane) .
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Purification: Reverse-phase chromatography (acetonitrile/water + 0.5% trifluoroacetic acid) isolates the final product .
Analytical Characterization
Key characterization data include:
Biological Activity and Hypothetical Mechanisms
Anti-Inflammatory and Anticancer Applications
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Inflammation: JAK inhibition could suppress interleukin-6 and interferon-γ pathways, mitigating autoimmune responses .
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Cancer: Carbonic anhydrase IX inhibition may starve tumors of bicarbonate, inducing acidosis and apoptosis .
Comparative Analysis with Structural Analogs
The target compound’s benzodioxin-methyl group may enhance blood-brain barrier permeability compared to these analogs.
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